5-nitro-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-nitro-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-3(9)1-2(7(10)11)5-6-4-1/h(H,8,9)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSAQLMAEMVDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Preparation
Aromatic azides are synthesized from aromatic amines through diazotization and subsequent azide substitution. For example, 3-nitroaniline can be converted to 3-nitroaryl azide via the following steps:
Cyclocondensation with β-Ketoesters
The azide reacts with a β-ketoester (e.g., ethyl acetoacetate) in aqueous ethanol under basic conditions (K₂CO₃) at 80°C for 16 hours. The reaction proceeds via enolate formation, followed by [3+2] cycloaddition to generate the triazole core. While this method efficiently produces triazole-4-carboxylic acids, introducing the nitro group at position 5 requires either a pre-functionalized β-ketoester or post-synthetic nitration.
Example Protocol
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Reactants : 1-azido-3-nitrobenzene (25 mmol), ethyl acetoacetate (28 mmol), K₂CO₃ (3 eq)
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Conditions : 80°C, 16 hours, 95% aqueous ethanol
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction offers regioselective synthesis of 1,4-disubstituted triazoles. While typically used for aryl-substituted triazoles, this method can be adapted for nitro-functionalized derivatives by employing nitro-containing azides or alkynes.
Synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-Carboxylic Acid
A study by Nahi et al. demonstrated the synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazol-4-carboxylic acid via CuAAC:
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Azide Preparation : 1-azido-3-nitrobenzene synthesized from 3-nitroaniline.
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Cycloaddition : Reaction with propiolic acid (HC≡C-COOH) in tert-butanol/water (2:1) with CuSO₄·5H₂O and sodium ascorbate.
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Workup : Precipitation and purification yield the triazole-carboxylic acid with a nitro group on the aryl ring.
Key Data
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Yield : 84%
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Spectroscopic Data :
To achieve This compound , the nitro group must reside on the triazole itself. This requires using a nitroolefin (e.g., nitroethylene) as the dipolarophile, as reported by Chen et al..
Post-Synthetic Nitration of Triazole Intermediates
Nitration of pre-formed triazole-carboxylic acids represents a viable route to introduce the nitro group at position 5. This method leverages the directing effects of the carboxylic acid group to achieve regioselectivity.
Nitration Protocol
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Protection : Convert the carboxylic acid to a methyl ester to mitigate electron-withdrawing effects.
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Nitration : Treat with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
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Deprotection : Hydrolyze the ester back to the carboxylic acid using aqueous NaOH.
Challenges
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The electron-deficient triazole ring may require harsh nitration conditions.
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Competing nitration at position 4 or decomposition must be controlled.
Comparative Analysis of Methods
Mechanistic Insights
Cyclocondensation Mechanism
The base deprotonates the β-ketoester, forming an enolate that undergoes [3+2] cycloaddition with the azide. The triazole ring forms spontaneously, with the carboxylic acid group deriving from the β-ketoester.
CuAAC Mechanism
Copper(I) catalyzes the regioselective cycloaddition between azides and terminal alkynes. The nitro group’s position depends on the reactants: nitroolefins yield 4-nitrotriazoles, while nitroazides place nitro on the aryl group.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Utilized in the development of energetic materials and explosives due to its high nitrogen content and stability.
Biological Studies: Employed in the study of enzyme inhibitors and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Another nitro-substituted triazole with similar energetic properties.
5-amino-1H-1,2,4-triazole-3-carbohydrazide:
Uniqueness
5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a nitro group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields .
Biological Activity
5-Nitro-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of both a nitro group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can modify cellular components, while the triazole ring facilitates interactions through hydrogen bonding and π-π stacking with proteins and enzymes.
Key Mechanisms:
- Enzyme Interaction : The compound can modulate enzyme activities by binding to active sites or allosteric sites.
- Receptor Modulation : It may influence receptor signaling pathways through conformational changes induced by binding.
- Redox Activity : The nitro group participates in redox reactions, contributing to its biological effects.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
- Anticancer Properties : Research indicates that derivatives of triazoles, including this compound, show promising anticancer activity. They have been evaluated against different cancer cell lines, demonstrating potential in inhibiting cell proliferation and inducing apoptosis .
Summary of Biological Activities
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, reporting MIC values significantly lower than those of conventional antibiotics .
- Anticancer Activity : In vitro studies on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines demonstrated that the compound inhibited cell viability with IC50 values in the micromolar range. This suggests potential as a lead compound in anticancer drug development .
- Mechanistic Insights : The interaction of this compound with specific enzymes was investigated using kinetic assays. Results indicated that it acts as a competitive inhibitor for certain metabolic enzymes.
Comparative Analysis
When compared to structurally similar compounds such as 5-nitro-1,2,4-triazole-3-one and 5-amino-1H-1,2,4-triazole derivatives, this compound exhibits distinct advantages due to its unique substitution pattern which enhances its reactivity and biological efficacy.
Comparison Table
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-Nitro-1,2,4-triazole-3-one | Similar nitro group but lacks carboxylic acid | Moderate antibacterial activity |
| 5-Amino-1H-1,2,4-triazole derivatives | Contains amine instead of nitro | Limited anticancer properties |
| This compound | Nitro and carboxylic acid groups enhance reactivity | Strong antimicrobial and anticancer activities |
Q & A
Q. What are the recommended synthetic routes for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nitration of precursor triazole derivatives. Key steps include:
- Precursor Preparation: Start with 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
- Nitration: Use HNO₃/H₂SO₄ under controlled conditions. Mild conditions (0–5°C) favor regioselective nitration at the phenyl group, while harsher conditions (50°C) may lead to over-nitration or decomposition .
- Optimization Parameters:
- Temperature: Lower temperatures improve regioselectivity.
- Stoichiometry: Excess nitric acid increases nitro group incorporation but risks side reactions.
- Catalysts: Lewis acids (e.g., FeCl₃) can enhance reaction efficiency.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding networks. For example, O–H⋯O/N interactions stabilize the lattice, as seen in related triazole-carboxylic acid monohydrates .
- IR Spectroscopy: Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic C=O at ~1700 cm⁻¹) .
- NMR: Use DMSO-d₆ to observe aromatic protons (δ 7.5–8.5 ppm) and nitro/carboxylic protons (broad signals).
Best Practices:
- Refine XRD data using SHELX software (e.g., SHELXL-97 for hydrogen bonding parameters) .
- Cross-validate with computational methods (DFT) to confirm electronic structures .
Advanced Research Questions
Q. How can contradictory data on nitro group regioselectivity be resolved during synthesis?
Methodological Answer: Contradictions often arise from competing kinetic vs. thermodynamic pathways. Strategies include:
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) to track nitro group incorporation.
- Kinetic Studies: Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
- Computational Modeling: Calculate activation energies for different nitration pathways (e.g., meta vs. para substitution) using Gaussian or ORCA software .
Case Study: In analogous compounds, meta-nitration dominates under mild conditions, while elevated temperatures favor thermodynamically stable dinitro products .
Q. What methodologies are effective for evaluating the anticancer activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays:
- Cell Viability: Use MTT or SRB assays on cancer cell lines (e.g., NCI-H522 lung cancer).
- Dose-Response Curves: IC₅₀ values quantify potency. For example, triazole-carboxylic acids show ~40% growth inhibition in melanoma (LOX IMVI) at 10 µM .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., benzyl groups) to enhance bioactivity.
- Mechanistic Studies:
- Apoptosis Markers: Assess caspase-3 activation via Western blot.
- Target Identification: Use molecular docking (AutoDock Vina) to predict binding to kinases or tubulin .
Q. How can hydrogen-bonding interactions influence the material properties of this compound crystals?
Methodological Answer:
- Crystal Engineering: Analyze O–H⋯O/N hydrogen bonds via XRD. For example, in bis(triazole-carboxylic acid) monohydrates, these interactions form 2D networks, enhancing thermal stability .
- Thermal Analysis: Use DSC/TGA to correlate hydrogen-bond density with melting points.
- DFT Calculations: Predict interaction energies (e.g., O–H⋯O: ~25 kJ/mol) to guide co-crystal design.
Case Study: A related compound showed a 15°C increase in melting point due to dense hydrogen-bonded networks .
Q. What strategies optimize the synthesis of metal complexes using this compound as a ligand?
Methodological Answer:
- Ligand Design: Deprotonate the carboxylic acid group (pH > 5) to enhance metal coordination.
- Metal Selection: Transition metals (e.g., Cu²⁺, Fe³⁺) favor chelation via nitro and carboxylate groups.
- Characterization:
- Magnetic Susceptibility: Assess paramagnetic behavior in Cu²⁺ complexes.
- XRD: Confirm octahedral or square-planar geometries.
Example: Triazole-carboxylate ligands form stable complexes with lanthanides for luminescence applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
